1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine is a complex organic compound with a molecular formula of C17H22F2N4O2S This compound is notable for its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The sulfonylation of the pyrazole ring is then carried out, and finally, the piperazine moiety is attached.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Sulfonylation: The sulfonylation of the pyrazole ring can be achieved using sulfonyl chlorides under basic conditions.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylated pyrazole and 4-(4-methylbenzyl)piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring are key functional groups that contribute to its activity. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine
- 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine
Uniqueness
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 4-methylbenzyl group on the piperazine moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H22F2N4O2S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H22F2N4O2S/c1-13-3-5-15(6-4-13)12-21-7-9-22(10-8-21)26(24,25)16-11-20-23(14(16)2)17(18)19/h3-6,11,17H,7-10,12H2,1-2H3 |
InChI Key |
DRYBAMPDLPGBCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(N(N=C3)C(F)F)C |
Origin of Product |
United States |
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